molecular formula C4H4BrF4N3 B2825090 4-Azido-1-bromo-1,1,2,2-tetrafluorobutane CAS No. 2032375-47-4

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane

Cat. No. B2825090
CAS RN: 2032375-47-4
M. Wt: 249.995
InChI Key: BWYOIZBUNKCFJK-UHFFFAOYSA-N
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Description

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane is a chemical compound with a molecular weight of 208.98 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 4-Azido-1-bromo-1,1,2,2-tetrafluorobutane can be achieved through the reaction of 1,4-dibromo-1,1,2,2-tetrafluorobutane with sodium azide (NaN3) in anhydrous DMF . The mixture is stirred for 2 hours at 80 °C .


Molecular Structure Analysis

The molecular structure of 4-Azido-1-bromo-1,1,2,2-tetrafluorobutane consists of a four-carbon backbone with bromine and azide functional groups attached to the first carbon and four fluorine atoms attached to the first two carbons .


Chemical Reactions Analysis

The title azide has been shown to be thermally stable and insensitive to impact . It has been used in Copper(I)-catalyzed [3 + 2] cycloaddition with alkynes to afford 4-substituted N-tetrafluoroethyl-1,2,3-triazoles .


Physical And Chemical Properties Analysis

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.

Safety and Hazards

The safety information for 4-Azido-1-bromo-1,1,2,2-tetrafluorobutane indicates that it is potentially hazardous. The hazard statements include H226, H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as being flammable, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-azido-1-bromo-1,1,2,2-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF4N3/c5-4(8,9)3(6,7)1-2-11-12-10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYOIZBUNKCFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane

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